![molecular formula C15H15FN2O3S B4435272 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4435272.png)
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide
Overview
Description
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. It is a PARP (poly ADP-ribose polymerase) inhibitor, which means that it works by inhibiting the PARP enzyme, which is involved in DNA repair processes. Inhibition of PARP can lead to DNA damage and cell death in cancer cells, making it a promising target for cancer therapy.
Mechanism of Action
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide works by inhibiting the PARP enzyme, which is involved in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which can lead to cell death in cancer cells. 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage caused by these treatments.
Biochemical and Physiological Effects:
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have a good safety profile in clinical trials, with few adverse effects reported. It is well-tolerated and has been shown to have a low risk of drug interactions. 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use and administer. It has also been shown to have a good safety profile and low risk of drug interactions. However, 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide also has some limitations. Its mechanism of action is not fully understood, and it may not be effective in all types of cancer.
Future Directions
There are several future directions for the study of 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide. One area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide and other PARP inhibitors. Additionally, the combination of 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the use of 4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide in the treatment of other diseases, such as neurodegenerative disorders, is also being explored.
Scientific Research Applications
4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide is currently being studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in combination with chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer.
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl-methylsulfonylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(10-12-4-2-3-5-14(12)16)13-8-6-11(7-9-13)15(17)19/h2-9H,10H2,1H3,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXUVYIYBCWYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.